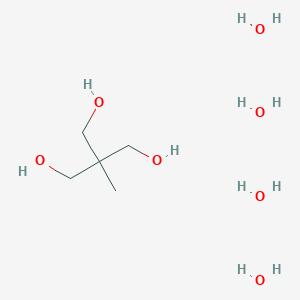
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate (HMT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMT is a white crystalline powder that is soluble in water and has a molecular weight of 182.17 g/mol.
Scientific Research Applications
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has been extensively studied for its potential applications in various fields such as polymer chemistry, nanotechnology, and pharmaceuticals. In polymer chemistry, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a crosslinking agent for epoxy resins, which improves their mechanical properties and thermal stability. In nanotechnology, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a reducing agent for the synthesis of gold nanoparticles, which have potential applications in drug delivery and cancer therapy. In pharmaceuticals, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a starting material for the synthesis of various drugs such as antiviral agents and anticancer drugs.
Mechanism Of Action
The mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is not well understood. However, it is believed that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate acts as a nucleophile and forms covalent bonds with other molecules. This property of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate makes it useful in various chemical reactions such as crosslinking and reduction reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate have not been extensively studied. However, studies have shown that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is non-toxic and has low acute toxicity. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has also been shown to have low skin and eye irritation potential.
Advantages And Limitations For Lab Experiments
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments. It is easy to synthesize, has a low toxicity, and is readily available. However, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has some limitations. It is hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate also has a short shelf life and needs to be stored in a dry environment.
Future Directions
There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate. One potential area of research is the synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate derivatives with improved properties such as increased solubility and stability. Another area of research is the development of new applications of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate in areas such as catalysis and energy storage. Additionally, the mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate needs to be further studied to better understand its potential applications in various fields.
Conclusion
In conclusion, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate, and further studies are needed to better understand its potential applications.
Synthesis Methods
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate can be synthesized through a two-step process. The first step involves the reaction of formaldehyde and acetone to form 2,2-bis(hydroxymethyl)propan-1-ol (bis-MPA). The second step involves the reaction of bis-MPA with hydrochloric acid and water to form 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate tetrahydrate. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production.
properties
CAS RN |
142381-76-8 |
|---|---|
Product Name |
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate |
Molecular Formula |
C5H20O7 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;tetrahydrate |
InChI |
InChI=1S/C5H12O3.4H2O/c1-5(2-6,3-7)4-8;;;;/h6-8H,2-4H2,1H3;4*1H2 |
InChI Key |
LEHRMCOOEVWCNU-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)CO.O.O.O.O |
Canonical SMILES |
CC(CO)(CO)CO.O.O.O.O |
Other CAS RN |
142381-76-8 |
synonyms |
2-(hydroxymethyl)-2-methyl-propane-1,3-diol tetrahydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



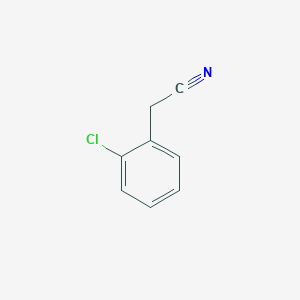
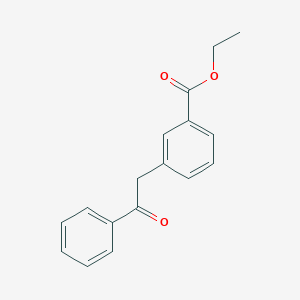
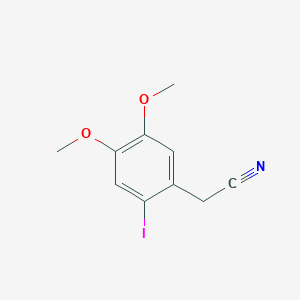
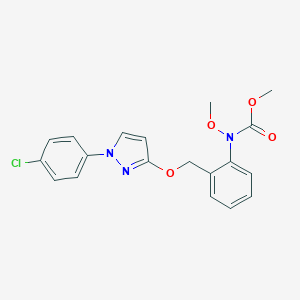

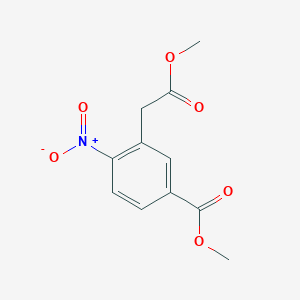
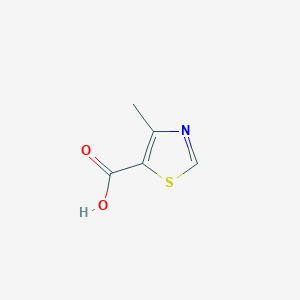
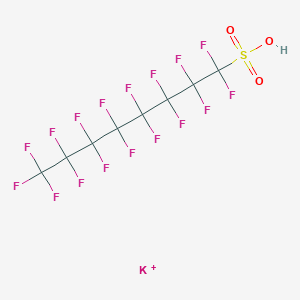
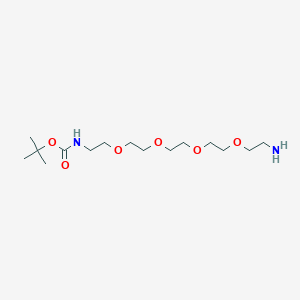

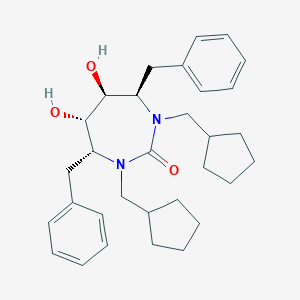
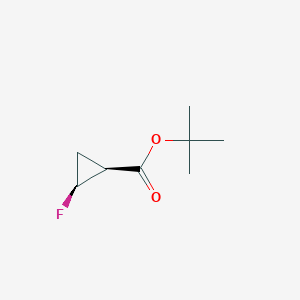

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)